

Core Physicochemical and Structural Properties

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Compound of Interest

Compound Name: 3-Tert-butoxycyclohexanamine
CAS No.: 1211592-87-8
Cat. No.: B597340

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A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and research. **3-tert-Butoxycyclohexanamine** possesses a unique combination of features that dictate its reactivity, solubility, and stereochemical influence.

Chemical Identity

The compound is systematically named 3-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine.[1] Its identity is unambiguously confirmed by its Chemical Abstracts Service (CAS) Registry Number: 1211592-87-8.[2] Common synonyms include 3-tert-Butoxy-cyclohexylamine and 3-(1,1-Dimethylethoxy)cyclohexanamine.[2]

Quantitative Data Summary

The key physicochemical data for **3-tert-butoxycyclohexanamine** are summarized in the table below. This data is critical for reaction planning, purification design, and analytical method development.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Synthesis and Purification Workflow

The synthesis of **3-tert-butoxycyclohexanamine** is most effectively achieved via the reductive amination of the corresponding ketone precursor, 3-tert-butoxycyclohexanone. This approach is widely favored due to its high efficiency, operational simplicity, and the commercial availability of starting materials.

Rationale of Synthetic Choice

Reductive amination is a robust and reliable transformation in organic chemistry. The strategy involves the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then immediately reduced to the target amine. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is particularly advantageous as it is selective for the protonated imine intermediate, operates under non-acidic conditions, and minimizes side reactions, leading to a cleaner product profile and simplifying subsequent purification.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize **3-tert-butoxycyclohexanamine** from 3-tert-butoxycyclohexanone via reductive amination.

Materials:

- 3-tert-butoxycyclohexanone
- Ammonium acetate (NH₄OAc)

- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM), anhydrous
- Methanol (MeOH)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-tert-butoxycyclohexanone (1.0 eq) and anhydrous DCM.
- **Ammonia Source:** Add ammonium acetate (5.0 eq) to the solution and stir for 30 minutes at room temperature. The large excess of ammonium acetate serves as the ammonia source and drives the equilibrium towards imine formation.
- **Reduction:** Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. The portion-wise addition helps control the exotherm and rate of reduction.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.
- **Workup:** Carefully quench the reaction by the slow addition of saturated aqueous NaHCO_3 . Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- **Washing:** Combine the organic layers and wash sequentially with water and then saturated brine. The brine wash helps to remove residual water from the organic phase.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.

Purification Workflow: Flash Chromatography

The crude product is purified using automated flash column chromatography to isolate the target amine from unreacted intermediates and byproducts.

System:

- Column: Silica gel, appropriate size for the reaction scale.
- Mobile Phase: A gradient of 0-15% Methanol in Dichloromethane. The gradient is essential; starting with low polarity elutes non-polar impurities, while increasing the methanol concentration elutes the more polar amine product.
- Detection: UV at 214 nm and 254 nm.

Procedure:

- Adsorb the crude oil onto a small amount of silica gel.
- Load the dry silica onto the column.
- Elute using the specified solvent gradient.
- Collect fractions corresponding to the product peak.
- Combine the pure fractions and concentrate under reduced pressure to yield **3-tert-butoxycyclohexanamine** as a clear oil.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Caption: Synthesis and Purification Workflow for **3-tert-Butoxycyclohexanamine**.

Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.

Protocol: Purity and Identity Confirmation by LC-MS

Objective: To determine the purity of the synthesized sample by UV detection and confirm its molecular weight by mass spectrometry.

Instrumentation & Conditions:

- HPLC System: Standard analytical HPLC with a UV detector.
- Mass Spectrometer: Electrospray Ionization (ESI) source.
- Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 μ m particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 2 μ L.
- UV Detection: 210 nm.
- MS Detection: ESI Positive Mode, scanning m/z 50-500.

Procedure:

- **System Suitability:** Before sample analysis, inject a standard to verify system performance (retention time stability, peak shape, and sensitivity).
- **Sample Preparation:** Prepare a 1 mg/mL stock solution of the purified product in methanol. Dilute to ~10 µg/mL in a 50:50 Water:Acetonitrile mixture.
- **Injection:** Inject the prepared sample onto the LC-MS system.
- **Data Analysis:**
 - **Purity:** Integrate the peak area of the product in the UV chromatogram. Purity is calculated as (Product Peak Area / Total Peak Area) * 100.
 - **Identity:** In the mass spectrum, locate the [M+H]⁺ ion. For **3-tert-butoxycyclohexanamine** (MW 171.28), the expected [M+H]⁺ ion is m/z 172.17.[3]

Caption: Quality Control Workflow for **3-tert-Butoxycyclohexanamine**.

Applications in Drug Discovery and Development

The structural features of **3-tert-butoxycyclohexanamine** make it a valuable scaffold in medicinal chemistry.[1] The amine handle provides a convenient point for chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

- **Scaffold for Novel Bioactive Compounds:** The cyclohexane core provides a three-dimensional framework that can orient substituents into specific vectors in biological space. The bulky tert-butyl group can act as a stereochemical control element or a lipophilic anchor to enhance binding affinity in protein targets.[1]
- **Asymmetric Synthesis:** As a chiral amine, it can be employed as a ligand in asymmetric catalysis or as a chiral auxiliary to guide the stereochemical outcome of reactions.[1]
- **Intermediate for APIs:** It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), where the cyclohexylamine moiety is a common pharmacophore.[1]

Caption: Use as a scaffold for generating New Chemical Entity (NCE) libraries.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

- Handling: Always handle in a well-ventilated area or chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[4] Avoid contact with skin and eyes and prevent the formation of aerosols.[4]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials and foodstuff containers.[4]

Conclusion

3-tert-Butoxycyclohexanamine is a high-value chemical tool for researchers in drug discovery and organic synthesis. Its defined physicochemical properties, accessible synthesis, and versatile structure provide a reliable foundation for the creation of novel and complex molecules. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this important building block.

References

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Sources

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